Barnidipine vs. Amlodipine: Reduced Incidence of Drug-Related Adverse Events
In a 24-week randomized pilot study, barnidipine (10 mg once daily) demonstrated a significantly lower rate of drug-related adverse events (AEs) compared to amlodipine (5-10 mg once daily). Barnidipine was associated with drug-related AEs in only 2 out of 15 patients (13%), whereas amlodipine led to drug-related AEs in 9 out of 15 patients (60%) [1]. This indicates a superior tolerability profile for barnidipine in treatment-naive hypertensive patients. Furthermore, a separate analysis notes that edema is less frequent with barnidipine than with amlodipine [2].
| Evidence Dimension | Incidence of drug-related adverse events |
|---|---|
| Target Compound Data | 13% (2 of 15 patients) |
| Comparator Or Baseline | Amlodipine: 60% (9 of 15 patients) |
| Quantified Difference | 47 percentage points lower for barnidipine (p < 0.05) |
| Conditions | 24-week, randomized, open-label pilot study in treatment-naive patients with grade I/II essential hypertension. |
Why This Matters
A lower AE rate can improve patient adherence and long-term outcomes, making barnidipine a favorable choice when tolerability is a primary concern.
- [1] Rossetti G, et al. Antihypertensive effect of barnidipine 10 mg or amlodipine 5 to 10 mg once daily in treatment-naive patients with essential hypertension: A 24-week, randomized, open-label, pilot study. Curr Ther Res Clin Exp. 2014;76:34-40. View Source
- [2] DrugBank. Barnidipine Hydrochloride. DB09227. View Source
